molecular formula C6H6Cl2N2 B169725 (2,6-Dichloropyridin-3-YL)methanamine CAS No. 120739-71-1

(2,6-Dichloropyridin-3-YL)methanamine

Cat. No.: B169725
CAS No.: 120739-71-1
M. Wt: 177.03 g/mol
InChI Key: NGFZWMGHYIIRAF-UHFFFAOYSA-N
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Description

(2,6-Dichloropyridin-3-YL)methanamine, also known as this compound, is a useful research compound. Its molecular formula is C6H6Cl2N2 and its molecular weight is 177.03 g/mol. The purity is usually 95%.
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Properties

CAS No.

120739-71-1

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

IUPAC Name

(2,6-dichloropyridin-3-yl)methanamine

InChI

InChI=1S/C6H6Cl2N2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3,9H2

InChI Key

NGFZWMGHYIIRAF-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1CN)Cl)Cl

Canonical SMILES

C1=CC(=NC(=C1CN)Cl)Cl

Synonyms

C-(2,6-Dichloro-pyridin-3-yl)-MethylaMine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a mixture of 50 ml EtOH and 20 ml DMF was dissolved 3.1 g (0.01 mole) of N-(2,6-dichloro-3-pyridylmethyl)phthalimide under heating, followed by addition of 0.75 g (0.015 mole) of H2NNH2.H2O under reflux. After 1 hour of refluxing, EtOH and DMF were distilled off. To the residue were added 10 ml of concentrated hydrochloric acid and 5 ml of water, and the mixture was refluxed for 30 minutes. The resulting crystals were filtered off and the filtrate was neutralized with NaHCO3 and extracted with CH2Cl2 (30 ml×3). The extract was dried over MgSO4 and the solvent was distilled off to give 1.45 g of the title compound as a yellow oil.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a mixture of 50 ml EtOH and 20 ml DMF was dissolved 3.1 g (0.01 mole) of N-(2,6-dichloro-3-pyridylmethyl)phthalimide under heating, followed by addition of 0.75 g (0.015 mole) of H2NNH2 ·H2O under reflux. After 1 hour of refluxing, EtOH and DMF were distilled off. To the residue were added 10 ml of concentrated hydrochloric acid and 5 ml of water, and the mixture was refluxed for 30 minutes. The resulting crystals were filtered off and the filtrate was neutralized with NaHCO3 and extracted with CH2Cl2 (30 ml×3). The extract was dried over MGSO4 and the solvent was distilled off to give 1.45 g of the title compound as a yellow oil.
Quantity
3.1 g
Type
reactant
Reaction Step One
[Compound]
Name
H2NNH2 ·H2O
Quantity
0.75 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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